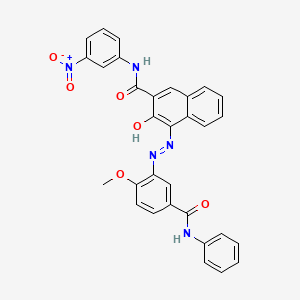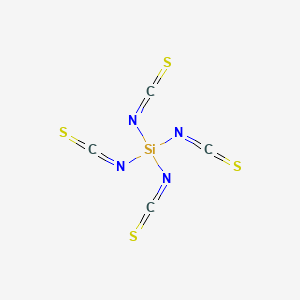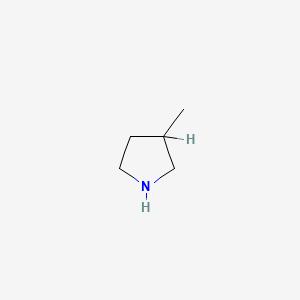
3-Methylpyrrolidine
概要
説明
3-Methylpyrrolidine is an organic compound that belongs to the class of heterocyclic amines. It features a five-membered ring structure with a nitrogen atom and a methyl group attached to the third carbon. This compound is of significant interest due to its presence in various natural products and its utility in synthetic organic chemistry.
作用機序
Target of Action
Pyrrolidine alkaloids, a group to which 3-methylpyrrolidine belongs, have been shown to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s known that the introduction of a chiral pyrrolidine into molecules promotes selectivity towards certain receptors . This suggests that this compound may interact with its targets in a way that induces changes in their function.
Biochemical Pathways
Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . This suggests that this compound may affect multiple biochemical pathways and their downstream effects.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates . This suggests that this compound may have favorable ADME properties that impact its bioavailability.
Result of Action
Pyrrolidine alkaloids have been shown to exert various biological effects, suggesting that this compound may have similar effects .
Action Environment
The stereochemistry of the pyrrolidine ring, which is a significant feature of this compound, can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins . This suggests that the action of this compound may be influenced by environmental factors.
生化学分析
Biochemical Properties
3-Methylpyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with voltage-sensitive sodium channels and L-type calcium channels, which are crucial for cellular signaling and function . These interactions can lead to the modulation of ion flow across cell membranes, affecting cellular excitability and signaling pathways.
Cellular Effects
This compound has notable effects on different cell types and cellular processes. It has been observed to induce apoptotic cell death in certain cancer cell lines, such as MCF-7 breast cancer cells . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can act as an estrogen receptor α antagonist and selective estrogen receptor degrader, impacting gene expression related to cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can inhibit or activate enzymes, leading to changes in cellular function. For instance, it has been shown to inhibit voltage-sensitive sodium channels, reducing neuronal excitability . Additionally, its interaction with estrogen receptors can lead to the degradation of these receptors, altering gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to have anticonvulsant and antinociceptive properties . At higher doses, it can exhibit toxic effects, such as neurotoxicity and renal injuries . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . These interactions can affect metabolic flux and the levels of various metabolites in the body. Understanding these pathways is crucial for predicting the pharmacokinetics and potential side effects of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . For example, it can be transported across cell membranes by specific transporters, affecting its intracellular concentration and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the nucleus can influence gene expression, while its presence in the cytoplasm can affect cellular signaling pathways.
準備方法
Synthetic Routes and Reaction Conditions: 3-Methylpyrrolidine can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 3-methylpyrrole. Another method includes the cyclization of 3-methylaminobutanol under acidic conditions. The use of cobalt or nickel catalysts in the presence of hydrogen gas is also a viable route for the synthesis of this compound .
Industrial Production Methods: Industrially, this compound is produced by the reaction of 1,4-butanediol with ammonia at elevated temperatures and pressures in the presence of a cobalt and nickel oxide catalyst. This process is carried out in a continuous tube reactor, and the product is purified through distillation .
化学反応の分析
Types of Reactions: 3-Methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactams or amides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: Produces lactams or amides.
Reduction: Produces simpler amines.
Substitution: Produces N-substituted pyrrolidines.
科学的研究の応用
3-Methylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Industry: It is used in the production of agrochemicals and as a solvent in various industrial processes
類似化合物との比較
Pyrrolidine: Lacks the methyl group at the third carbon.
3-Methylpyridine: Contains a pyridine ring instead of a pyrrolidine ring.
N-Methylpyrrolidine: The methyl group is attached to the nitrogen atom instead of the carbon atom.
Uniqueness: 3-Methylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the third carbon enhances its reactivity and selectivity in various chemical reactions compared to its unsubstituted counterpart .
特性
IUPAC Name |
3-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-5-2-3-6-4-5/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYINPWAJIVTFBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00955925 | |
| Record name | 3-Methylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00955925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34375-89-8 | |
| Record name | Pyrrolidine, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034375898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00955925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 3-Methylpyrrolidine, also known as 3-methyl-pyrrolidine, is a substituted pyrrolidine derivative with a methyl group at the 3-position.
A: Research indicates that this compound alkaloids isolated from the poison glands of Leptothoracini ants have an (3R) absolute configuration. [] This determination involved enantiomeric separation using chiral gas chromatography and structural analysis.
A: Yes, researchers have developed asymmetric syntheses for (R)-3-Methylpyrrolidine alkaloids. One approach utilizes (S)-malic acid as a chiral starting material. [, , ] This method involves diastereoselective methylation and reductive de-hydroxylation steps to achieve high enantiomeric excess.
A: (R)-3-Methylpyrrolidine-3-carboxylic acid, a derivative of this compound, has been synthesized and investigated for its potential as an organocatalyst. [] This analogue of L-Proline is being studied for its solubility and reactivity in organic reactions like Michael and Aldol additions.
A: Yes, certain derivatives demonstrate potential in medicinal chemistry. For example, a triphenyltin(IV) complex with a 1-(4-carboxyphenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione ligand exhibited potent in vitro anticancer activity. [] Additionally, 3-fluoropyrrolidines, synthesized using this compound derivatives, are considered valuable building blocks for pharmaceutical compounds. []
A: The complex demonstrates high antiproliferative activity against various cancer cell lines, including human adenocarcinoma (HeLa), human myelogenous leukemia (K562), and human breast cancer (MDA-MB-453). [] Fluorescence microscopy analysis suggests that the complex induces apoptosis in HeLa cells, leading to an increase in the sub-G1 phase. []
A: While not directly, the 1-ethyl-3-methoxy-3-methylpyrrolidine scaffold has been identified as a promising structure for the development of novel acetylcholinesterase inhibitors. [] These inhibitors are considered potential therapeutic agents for Alzheimer's disease.
A: Structure-activity relationship (SAR) studies on (aminophenyl)pyrrolidine-2,5-diones, structurally similar to this compound, reveal that the primary amine moiety is crucial for inhibiting aromatase activity. [] Additionally, substitutions on the phenyl ring and modifications at the pyrrolidine nitrogen significantly influence the inhibitory potency and selectivity towards aromatase and cholesterol side chain cleavage enzymes.
A: Yes, research has focused on developing peptide antagonists of melanoma inhibitor of apoptosis (ML-IAP), a protein overexpressed in melanoma. [] Incorporating (3S)-methyl-proline, a derivative of this compound, into these peptides has been shown to enhance their binding affinity and selectivity for ML-IAP-BIR over XIAP-BIR3, potentially leading to more effective melanoma therapies. []
A: Yes, a highly sensitive high-performance liquid chromatography (HPLC) method with fluorescence detection has been developed for determining pipecolic acid levels in mouse brain regions, using (2S,3S)-3-methylpyrrolidine-2-carboxylic acid as an internal standard. [] This method demonstrates the feasibility of utilizing similar techniques to quantify this compound and its derivatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


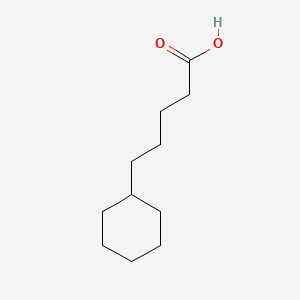
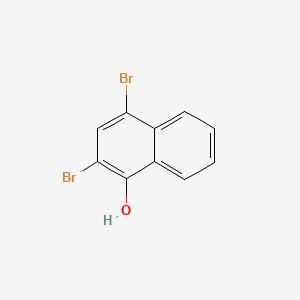
![2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane 3,9-dioxide](/img/structure/B1584390.png)
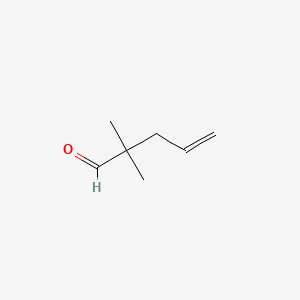
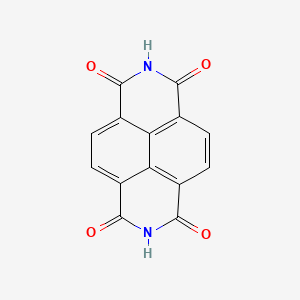
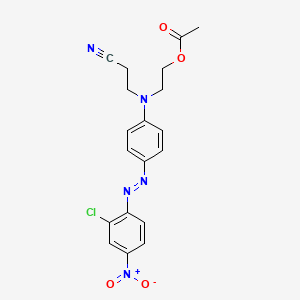
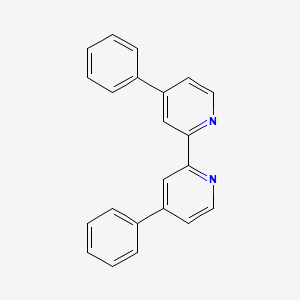
![3',6'-Dihydroxy-2',4',5',7'-tetraiodo-5-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B1584399.png)
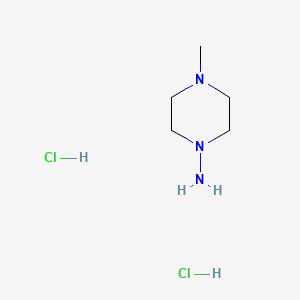
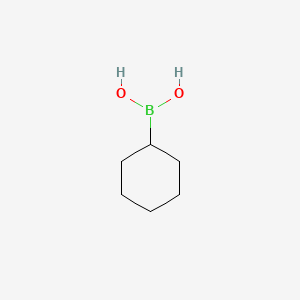
![(1S,2R,6R,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane](/img/structure/B1584403.png)
![7,18-bis(4-methoxyphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B1584406.png)
